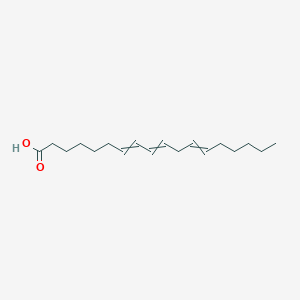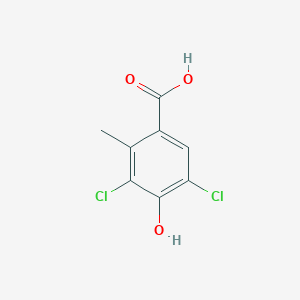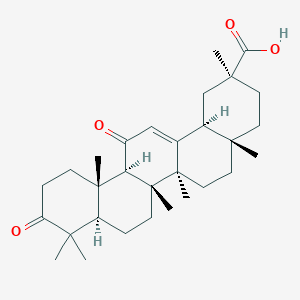
(+)-14balpha-3-Oxoglycyrrhetinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-14balpha-3-Oxoglycyrrhetinic acid is a derivative of glycyrrhetinic acid, which is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, a major component of licorice root. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-14balpha-3-Oxoglycyrrhetinic acid typically involves the oxidation of glycyrrhetinic acid. One common method is the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out in a suitable solvent, often acetone or dichloromethane, at controlled temperatures to ensure the selective oxidation of the desired functional group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-14balpha-3-Oxoglycyrrhetinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: More oxidized triterpenoid derivatives.
Reduction: Alcohol derivatives of glycyrrhetinic acid.
Substitution: Various substituted glycyrrhetinic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a starting material for the synthesis of novel triterpenoid derivatives.
Biology: Investigated for its anti-inflammatory, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for conditions such as hepatitis, cancer, and inflammatory diseases.
Industry: Utilized in the formulation of cosmetics and skincare products due to its anti-inflammatory and skin-soothing properties.
Wirkmechanismus
The mechanism of action of (+)-14balpha-3-Oxoglycyrrhetinic acid involves multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of pro-inflammatory mediators.
Antiviral: Interferes with viral replication by inhibiting key viral enzymes.
Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of apoptotic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyrrhetinic acid: The parent compound from which (+)-14balpha-3-Oxoglycyrrhetinic acid is derived.
18β-Glycyrrhetinic acid: Another derivative with similar biological activities.
Glycyrrhizin: The glycoside form of glycyrrhetinic acid with distinct pharmacological properties.
Uniqueness
This compound is unique due to its specific oxidation state, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. Its enhanced anti-inflammatory and anticancer properties make it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
6184-16-3 |
|---|---|
Molekularformel |
C30H44O4 |
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21+,23-,26-,27+,28+,29-,30-/m1/s1 |
InChI-Schlüssel |
QGWDYPREORDRIT-DSIOGZMYSA-N |
Isomerische SMILES |
C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
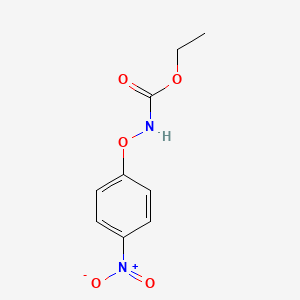



![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)
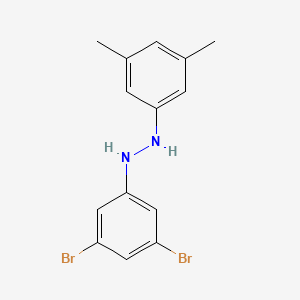

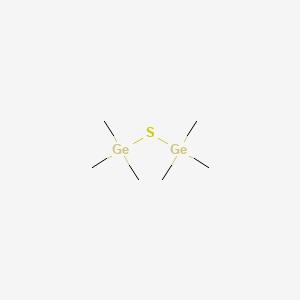
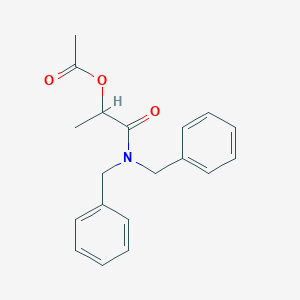
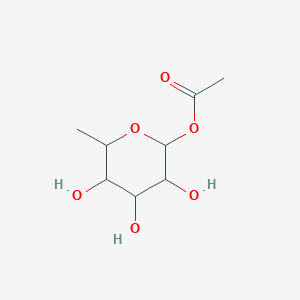
![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
